molecular formula C15H16O2 B008488 3-(3-Phenoxyphenyl)propan-1-ol CAS No. 106797-69-7

3-(3-Phenoxyphenyl)propan-1-ol

Cat. No.: B008488
CAS No.: 106797-69-7
M. Wt: 228.29 g/mol
InChI Key: KAZMRBRDDGQJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(3-Phenoxyphenyl)propan-1-ol involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate is then esterified with methanol in the presence of p-toluene sulfonic acid, followed by reduction with sodium borohydride to give this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Alkaline KMnO4 solution is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Halogenation can be achieved using iodine and triphenylphosphine in the presence of potassium iodide and imidazole.

Major Products Formed

    Oxidation: Propanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3-Phenoxyphenyl)propan-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxybenzyl alcohol
  • 3-Phenoxyphenylacetic acid
  • 3-Phenoxyphenylmethanol

Uniqueness

3-(3-Phenoxyphenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-phenoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMRBRDDGQJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472358
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106797-69-7
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (60 cm3 of a 1M solution in tetrahydrofuran) was added dropwise over a period of 10 minutes to a stirred solution of methyl 3-(3-phenoxyphenyl)propanoate (25.6 g) in tetrahydrofuran (30 cm3) whilst the temperature was maintained at 0° C. by external cooling. Stirring was continued for a further 45 minutes after which the mixture was allowed to warm up to the ambient temperature (ca. 22° C.). Iced water was added carefully to the mixture which was then acidified with dilute hydrochloric acid at pH2. The mixture was diluted with saturated sodium chloride solution and extracted with diethyl ether (×4) and with ethyl acetate. The combined extracts were dried over anhydrous sodium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 3-(3-phenoxyphenyl)propan-1-ol (22 g, 100% by gas-liquid chromatography) as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 7.4 grams (0.196 mole) of lithium aluminum hydride in 300 mL of dry diethyl ether under a nitrogen atmosphere was added 26.2 grams (0.098 mole) of ethyl 3-(3-phenoxyphenyl)acrylate in 300 mL of dry diethyl ether. The addition required 90 minutes to complete, and the reaction mixture was stirred overnight at ambient temperature. It was then cooled in an ice/water bath, and sequentially 14 mL of water, 14 mL of a 15% aqueous solution of sodium hydroxide, and 42 mL of water were all added dropwise. This mixture was filtered, and the filtrate was dried over anhydrous sodium sulfate. After being filtered, the solvent was evaporated under reduced pressure, leaving 21.9 grams of 3-(3-phenoxyphenyl)propanol as an oil. The nmr spectrum was consistent with the proposed structure.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
42 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Phenoxyphenyl)propan-1-ol
Reactant of Route 2
3-(3-Phenoxyphenyl)propan-1-ol
Reactant of Route 3
3-(3-Phenoxyphenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(3-Phenoxyphenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(3-Phenoxyphenyl)propan-1-ol
Reactant of Route 6
3-(3-Phenoxyphenyl)propan-1-ol
Customer
Q & A

Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?

A1: this compound serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.

Q2: Can you describe the synthetic route used to produce this compound?

A2: The paper outlines a four-step synthesis of this compound starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce this compound. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of this compound. This efficient synthetic route achieves an overall yield of 55.6% [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.